molecular formula C10H6Cl3NO3 B4699490 3-nitro-2-(trichloromethyl)-2H-chromene

3-nitro-2-(trichloromethyl)-2H-chromene

Cat. No.: B4699490
M. Wt: 294.5 g/mol
InChI Key: YXYSGEIJKFSRPM-UHFFFAOYSA-N
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Description

3-Nitro-2-(trichloromethyl)-2H-chromene is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are commonly found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-2-(trichloromethyl)-2H-chromene typically involves the reaction of 3-nitro-2H-chromenes with trichloromethylating agents. One common method includes the use of trichloromethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-(trichloromethyl)-2H-chromene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Addition: Thiols and amines are common nucleophiles used in the presence of a base such as triethylamine.

    Cycloaddition: Sodium azide in the presence of p-toluenesulfonic acid and solvents like DMSO or DMF.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Major Products Formed

Scientific Research Applications

3-nitro-2H-chromenes and their derivatives, particularly 3-nitro-2-(trichloromethyl)-2H-chromene, have applications in various chemical reactions and biological activities .

Synthesis and Reactions

  • Synthesis of 3-nitrochromenes 3-nitrochromene derivatives can be synthesized from salicylaldehydes and nitroalkenes via an oxa-Michael-Henry-dehydration reaction . Many modifications have been published to optimize the reaction and synthesize specific 2-aryl/alkyl-substituted 3-nitrochromene targets .
  • Reactions with azomethine ylides 3-nitro-2-(trichloromethyl)-2H-chromenes react with stabilized azomethine ylides to give Michael adducts as individual anti-isomers with the cis, trans-configuration of the chromane ring .
  • Dibenzo[b,d]pyran Construction 3-nitro-2-(trifluoromethyl)-2H-chromenes are valuable building blocks for the construction of dibenzo[b,d]pyrans . The reaction of 2-(1-phenylalkylidene)malononitriles with 3-nitro-2-(trifluoromethyl)-2H-chromenes proceeds under mild conditions and gives 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans .

Biological and Medicinal Applications

  • P2Y6 Receptor Antagonists 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives are used in the synthesis of 6-alkynyl analogues, which act as antagonists of the Gq-coupled P2Y6 receptor (P2Y6R) .
  • Reduction Reactions 3-nitro-2H-chromenes can undergo reduction reactions to form 3-aminochromanes .

Case Studies

  • hGH Delivery Systems Poloxamer gels are used to develop controlled release formulations of human growth hormone (hGH) . Polyvinylpyrrolidone k30 (PVP k30) and polyvinyl alcohol (PVA) can decrease the poloxamer concentration required to form in situ gelation .
  • Biodegradable implants 3-nitro compounds are not directly mentioned, the broader context of biodegradable materials in medicine is highlighted through the study of AZ31 Mg alloy for orthopedic implants. The research focuses on in situ bone healing and the biodegradation of AZ31 Mg alloy as an osteosynthesis material .

Other reactions

  • 3-nitro-2-(trichloromethyl)-2H-chromenes can undergo reactions with indole, N-methylindole, and N-methylpyrrole to produce Michael adducts .

Mechanism of Action

The mechanism of action of 3-nitro-2-(trichloromethyl)-2H-chromene involves its reactivity towards nucleophiles and its ability to undergo cycloaddition reactions. The nitro group activates the double bond in the chromene ring, making it susceptible to nucleophilic attack. The trichloromethyl group further enhances the electrophilicity of the compound, facilitating various chemical transformations. These properties make it a valuable intermediate in the synthesis of biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-2-(trichloromethyl)-2H-chromene is unique due to the presence of the trichloromethyl group, which significantly enhances its electrophilicity and reactivity compared to its trifluoromethyl and aryl analogs. This makes it a more versatile and valuable compound for various synthetic applications .

Biological Activity

3-Nitro-2-(trichloromethyl)-2H-chromene is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a chromene backbone with a nitro group at the 3-position and a trichloromethyl substituent at the 2-position. This unique structure contributes to its reactivity and biological activity.

Biological Activities

1. Anticancer Properties:
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound inhibits the proliferation of A549 lung cancer cells, with structure-activity relationship (SAR) analysis revealing that the chromene scaffold is crucial for its inhibitory activity against thioredoxin reductase (TrxR) .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A54912-45
HeLaNot specified
Other Tumor LinesVaries

2. Antimicrobial Activity:
The compound has also been studied for its antimicrobial properties. Its effectiveness against various bacterial strains suggests potential applications in developing new antimicrobial agents .

The mechanism underlying the biological activity of this compound involves several pathways:

  • Inhibition of Thioredoxin Reductase: The compound interacts with TrxR, an important enzyme in cancer cell metabolism, leading to increased oxidative stress and subsequent cell death .
  • Formation of Reactive Intermediates: The nitro group can be reduced to form reactive intermediates that interact with cellular components, enhancing its cytotoxic effects .

Synthesis Methods

The synthesis of this compound involves several strategies, including:

  • Condensation Reactions: Using imines derived from 2-hydroxyacetophenones and trichloro-trifluoroethylidene nitromethanes to form the chromene structure .
  • Michael Addition Reactions: Reacting with azomethine ylides to yield various substituted derivatives with enhanced biological activities .

Case Studies

Case Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxicity of various derivatives of 3-nitro-2H-chromenes, it was found that modifications at specific positions significantly influenced activity. The most active analogs demonstrated IC50 values as low as 12 nM against human tumor cell lines .

Case Study 2: Antimicrobial Efficacy
Another investigation highlighted the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. Results indicated a promising spectrum of activity, warranting further exploration for therapeutic applications .

Properties

IUPAC Name

3-nitro-2-(trichloromethyl)-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3NO3/c11-10(12,13)9-7(14(15)16)5-6-3-1-2-4-8(6)17-9/h1-5,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYSGEIJKFSRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(O2)C(Cl)(Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: How does 3-nitro-2-(trichloromethyl)-2H-chromene react with nucleophiles?

A1: this compound readily reacts with various nucleophiles, including thiols, aromatic amines [], indole, N-methylindole, and N-methylpyrrole []. These reactions proceed via nucleophilic addition to the activated double bond of the chromene ring, resulting in the formation of 2,3,4-trisubstituted chromanes with high yields. The reaction's stereoselectivity depends on the nucleophile and reaction conditions.

Q2: What is significant about the stereochemistry of the products formed in these reactions?

A2: The reactions of this compound with nucleophiles often lead to the formation of diastereomers. For instance, reactions with thiols and aromatic amines yield a mixture of diastereomeric 2,3,4-trisubstituted chromanes []. The stereochemistry of these products has been investigated using various techniques including 1H NMR, 19F NMR, 2D NOESY spectroscopy, and X-ray diffraction analysis. Understanding the stereochemical outcome is crucial as different isomers may exhibit distinct biological activities.

Q3: Can you provide an example of a specific reaction and its stereochemical outcome?

A3: When reacting with indole, N-methylindole, or N-methylpyrrole, this compound yields primarily the cis-trans isomer of 3-nitro-2-trichloromethylchromanes substituted at position 4 by the indol-3-yl (pyrrol-2-yl) fragment []. This high stereoselectivity is noteworthy and suggests potential for targeted synthesis of specific isomers for further studies.

Q4: Has this compound been used to synthesize other heterocycles?

A4: Yes, reacting this compound with hydrazine hydrate leads to the stereoselective synthesis of N-unsubstituted pyrazolidines []. This reaction highlights the versatility of this chromene derivative as a building block for synthesizing various nitrogen-containing heterocycles with potential biological relevance.

Q5: Are there any studies on the biological activity of compounds derived from this compound?

A5: While the provided research focuses on the synthetic aspects of this compound derivatives, one study [] found that some 4-CF3-substituted chromano[3,4-c]pyrrolidines, synthesized using a similar 2-trifluoromethyl-substituted chromene derivative, exhibited high cytotoxic activity against HeLa human cervical carcinoma cells. This finding suggests that further exploration of the biological activities of this compound derivatives is warranted.

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